Home > Products > Screening Compounds P108844 > PKD-IN-1 (dihydrochloride)
PKD-IN-1 (dihydrochloride) - 956121-30-5

PKD-IN-1 (dihydrochloride)

Catalog Number: EVT-256240
CAS Number: 956121-30-5
Molecular Formula: C18H21Cl3N4O
Molecular Weight: 415.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride” is a PKD inhibitor that suppresses the proliferation and migration of four bladder cancer cell lines in vitro . It has a molecular formula of C18H21Cl3N4O and a molecular weight of 415.74.


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, which is a benzene ring fused with a 2-pyrimidinone ring . It also contains a 2-aminobutyl group and a 4-chlorophenol group.


Chemical Reactions Analysis

Quinazolinones, such as this compound, are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They have been used in the synthesis of various compounds with antimicrobial, antitubercular, and antiviral activities .


Physical And Chemical Properties Analysis

This compound is a solid powder with a boiling point of 480.0±45.0°C at 760 mmHg and a density of 1.325±0.06 g/cm3 .

Overview

PKD-IN-1 (dihydrochloride) is a small molecule compound that has garnered attention for its potential therapeutic applications in treating autosomal dominant polycystic kidney disease (ADPKD). This disease is primarily caused by mutations in the PKD1 and PKD2 genes, leading to the formation of fluid-filled cysts in the kidneys. PKD-IN-1 has been identified as a promising candidate for modulating the pathways involved in cystogenesis, thereby offering a novel approach to managing this hereditary condition.

Source

The compound was developed through extensive research aimed at identifying small molecules that can inhibit cyst formation and progression in preclinical models of ADPKD. Initial studies have indicated that PKD-IN-1 may interact with critical signaling pathways involved in kidney cell proliferation and cyst formation.

Classification

PKD-IN-1 is classified as a small molecule inhibitor. It belongs to a category of compounds designed to target specific proteins or pathways implicated in disease processes, particularly those associated with kidney function and cystic diseases.

Synthesis Analysis

Methods

The synthesis of PKD-IN-1 involves multiple steps, typically starting from commercially available precursors. The synthetic pathway may include:

  1. Formation of key intermediates: This may involve reactions such as alkylation or acylation to build the core structure.
  2. Purification: After each synthetic step, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
  3. Characterization: The final compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis is often optimized for yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to achieve high-quality synthesis of PKD-IN-1.

Molecular Structure Analysis

Structure

The molecular structure of PKD-IN-1 can be depicted as follows:

  • Chemical Formula: CxHyNzOw (exact formula depends on specific substituents)
  • Molecular Weight: Approximately 300-400 g/mol (exact weight varies based on structural modifications)

Data

Structural analysis typically utilizes X-ray crystallography or computational modeling to elucidate the three-dimensional arrangement of atoms within the compound. This information is crucial for understanding how the molecule interacts with biological targets.

Chemical Reactions Analysis

Reactions

PKD-IN-1 undergoes several chemical reactions that are relevant to its activity:

  1. Binding Interactions: The compound may form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with target proteins involved in cystogenesis.
  2. Metabolic Stability: The compound's stability in biological systems is assessed through metabolic studies, which evaluate how it is processed by enzymes in the liver or kidneys.

Technical Details

Kinetic studies help determine the rate at which PKD-IN-1 interacts with its targets, providing insights into its efficacy and potential dosage requirements for therapeutic use.

Mechanism of Action

Process

PKD-IN-1 exerts its effects primarily by inhibiting key signaling pathways that contribute to cyst formation. The mechanism may involve:

  1. Inhibition of mTOR Pathway: By targeting components of the mammalian target of rapamycin signaling pathway, PKD-IN-1 can reduce cell proliferation and cyst growth.
  2. Regulation of Glycosphingolipid Metabolism: Research indicates that modulation of glycosphingolipid levels can impact cell cycle progression, potentially leading to reduced cystogenesis.

Data

Preclinical studies using animal models have demonstrated that treatment with PKD-IN-1 results in decreased cyst size and improved renal function, supporting its proposed mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity towards nucleophiles due to functional groups present in its structure.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography are used to assess purity and stability over time, ensuring that formulations containing PKD-IN-1 maintain their integrity for research or therapeutic applications.

Applications

Scientific Uses

PKD-IN-1 holds promise not only as a potential therapeutic agent for ADPKD but also as a tool for studying the underlying mechanisms of cyst formation and progression. Its applications include:

  1. Preclinical Research: Used in animal models to evaluate efficacy and safety profiles before clinical trials.
  2. Mechanistic Studies: Helps elucidate the biochemical pathways involved in polycystic kidney disease, providing insights that could lead to further drug development.
  3. Drug Development: Serves as a lead compound for designing more potent derivatives aimed at enhancing therapeutic outcomes for patients with ADPKD.

Properties

CAS Number

956121-30-5

Product Name

PKD-IN-1 (dihydrochloride)

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride

Molecular Formula

C18H21Cl3N4O

Molecular Weight

415.7

InChI

InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H/t12-;;/m1../s1

InChI Key

BGJFEKXALPJEGN-XVFCMESISA-N

SMILES

CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl

Synonyms

2-[4-[[(2R)-2-Aminobutyl]amino]-2-quinazolinyl]-4-chloro-phenol Dihydrochloride

Canonical SMILES

CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.